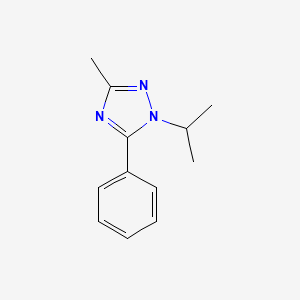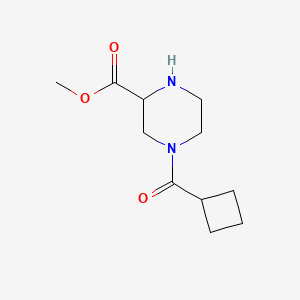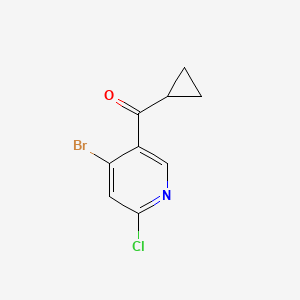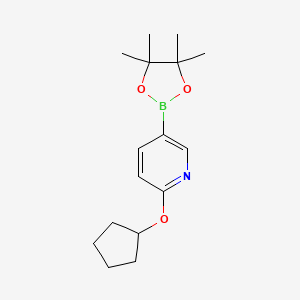![molecular formula C12H10BrN3 B13715791 8-Bromo-5,6-dihydrobenzo[h]quinazolin-2-amine](/img/structure/B13715791.png)
8-Bromo-5,6-dihydrobenzo[h]quinazolin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound identified by the code “MFCD32632753” is a chemical substance with specific properties and applications. This compound is used in various scientific research fields, including chemistry, biology, medicine, and industry. Understanding its preparation methods, chemical reactions, and mechanism of action is crucial for its effective application.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of the compound “MFCD32632753” involves several synthetic routes. One common method includes the use of specific reagents and catalysts under controlled conditions to achieve the desired chemical structure. The reaction conditions, such as temperature, pressure, and solvent, play a significant role in the synthesis process.
Industrial Production Methods
For industrial-scale production, the compound is synthesized using optimized methods that ensure high yield and purity. The process involves large-scale reactors and precise control of reaction parameters to maintain consistency and quality. The industrial production methods are designed to be cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
The compound “MFCD32632753” undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using specific oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
The compound “MFCD32632753” has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its biological activity and potential therapeutic applications.
Medicine: Research focuses on its potential use in drug development and treatment of diseases.
Industry: The compound is utilized in the production of various industrial products and materials.
Mechanism of Action
The mechanism of action of the compound “MFCD32632753” involves its interaction with specific molecular targets and pathways It may bind to certain receptors or enzymes, leading to a cascade of biochemical reactions
Properties
Molecular Formula |
C12H10BrN3 |
|---|---|
Molecular Weight |
276.13 g/mol |
IUPAC Name |
8-bromo-5,6-dihydrobenzo[h]quinazolin-2-amine |
InChI |
InChI=1S/C12H10BrN3/c13-9-3-4-10-7(5-9)1-2-8-6-15-12(14)16-11(8)10/h3-6H,1-2H2,(H2,14,15,16) |
InChI Key |
VNJHDXVWTDHNEA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CN=C(N=C2C3=C1C=C(C=C3)Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


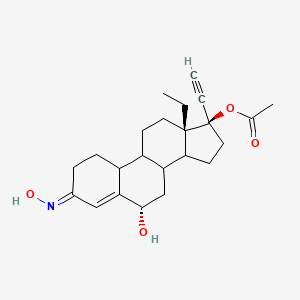
![(Z)-N-{1-[4-(benzyloxy)-3-methoxyphenyl]ethylidene}hydroxylamine](/img/structure/B13715711.png)
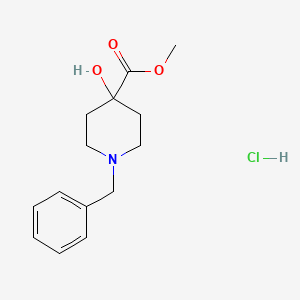
![[3-Fluoro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-isopropyl-carbamic acid tert-butyl ester](/img/structure/B13715718.png)
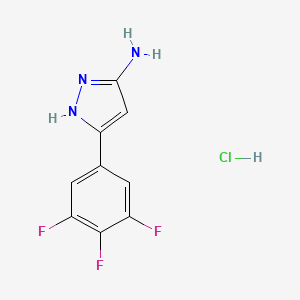
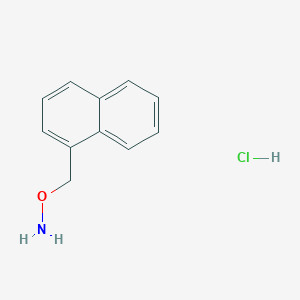
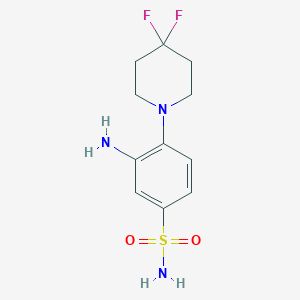
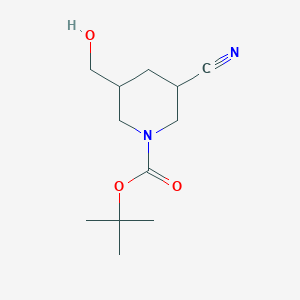
![6-bromo-3,4-dihydropyrano[3,4-b]indol-1(9H)-one](/img/structure/B13715751.png)
